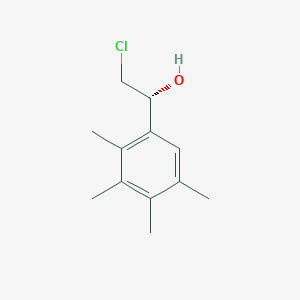
(1R)-2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethan-1-ol is an organic compound characterized by the presence of a chloro group and a hydroxyl group attached to an ethan-1-ol backbone, with a tetramethylphenyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethan-1-ol typically involves the chlorination of a precursor compound followed by the introduction of the hydroxyl group. One possible synthetic route could involve the following steps:
Chlorination: The precursor compound, 1-(2,3,4,5-tetramethylphenyl)ethan-1-ol, is subjected to chlorination using reagents such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions to introduce the chloro group.
Hydroxylation: The resulting chloro compound is then treated with a hydroxylating agent, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to introduce the hydroxyl group, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization may be employed.
化学反応の分析
Types of Reactions
(1R)-2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chloro group can be substituted with other functional groups, such as amines or thiols, using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Ammonia (NH3), thiols (R-SH)
Major Products Formed
Oxidation: Ketones or aldehydes
Reduction: Alkanes
Substitution: Amines, thiols
科学的研究の応用
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving chloro and hydroxyl groups.
Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (1R)-2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The chloro and hydroxyl groups may play a role in its reactivity and binding affinity.
類似化合物との比較
Similar Compounds
(1R)-2-Chloro-1-phenylethan-1-ol: Similar structure but without the tetramethyl substitutions.
(1R)-2-Chloro-1-(2,3,4,5-tetramethylphenyl)propan-1-ol: Similar structure with an additional methyl group on the ethan-1-ol backbone.
特性
分子式 |
C12H17ClO |
|---|---|
分子量 |
212.71 g/mol |
IUPAC名 |
(1R)-2-chloro-1-(2,3,4,5-tetramethylphenyl)ethanol |
InChI |
InChI=1S/C12H17ClO/c1-7-5-11(12(14)6-13)10(4)9(3)8(7)2/h5,12,14H,6H2,1-4H3/t12-/m0/s1 |
InChIキー |
TVFUAAILOWRZCV-LBPRGKRZSA-N |
異性体SMILES |
CC1=CC(=C(C(=C1C)C)C)[C@H](CCl)O |
正規SMILES |
CC1=CC(=C(C(=C1C)C)C)C(CCl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


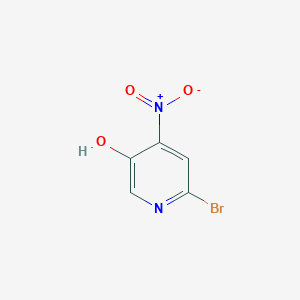
![4-[4-(Methoxymethyl)pyrrolidin-3-yl]-1-methyl-1H-pyrazole](/img/structure/B13153617.png)

![3-amino-8-methyl-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B13153633.png)
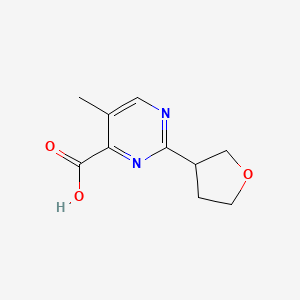
![3-[3-(4-Aminophenyl)propyl]phenol](/img/structure/B13153646.png)
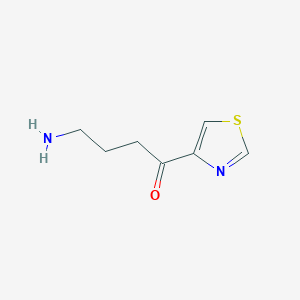
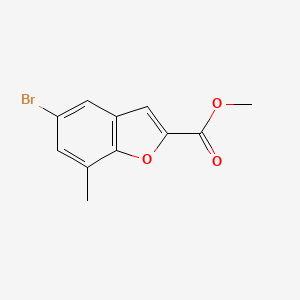
![Tert-butyl 4-(aminomethyl)-4-[ethyl(methyl)amino]piperidine-1-carboxylate](/img/structure/B13153679.png)
![L-Alanine, 3-[(2-aminoethyl)sulfonyl]-](/img/structure/B13153680.png)
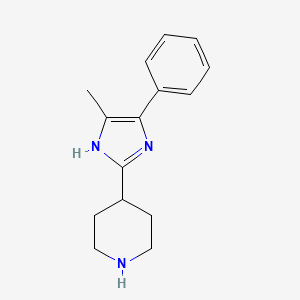
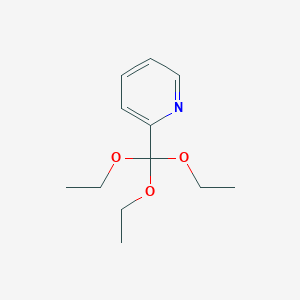

![(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]-(4-methyl-2-oxochromen-7-yl)amino]hexanamide](/img/structure/B13153710.png)
